Torachrysone

Descripción general

Descripción

Torachrysone is a naturally occurring anthraquinone derivative found in various plants, particularly in the roots of Polygonum multiflorum It is known for its potential therapeutic properties, including anti-inflammatory and antioxidant effects

Aplicaciones Científicas De Investigación

Torachrysone has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives and studying reaction mechanisms.

Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.

Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties

Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

Target of Action

Torachrysone primarily targets Aldose Reductase (AR) . AR is an important enzyme involved in the reduction of various aldehyde and carbonyl compounds, including the highly reactive and toxic 4-hydroxynonenal (4-HNE), which has been linked to the progression of various pathologies such as atherosclerosis, hyperglycemia, inflammation, and tumors .

Mode of Action

This compound functions as an effective inhibitor of AR . It exhibits potent effects in clearing reactive aldehydes and reducing inflammation . It inhibits the Tyr-phosphorylation level of focal adhesion kinase (FAK), a key regulator of morphological transformation, and downregulates FAK-mediated transcription of cytoskeleton genes . The inhibition of this compound on FAK phosphorylation also blocks the binding between phosphor-FAK and pyruvate kinase (PK), which contributes to the inhibition of PK activity and limits the high rate of glycolysis of M1 metabolic phenotype .

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation and lipid peroxidation . It up-regulates the mRNA levels of several antioxidant factors downstream of NRF2, especially glutathione S-transferase (GST), thus detoxifying 4-HNE by facilitating the conjugation of 4-HNE to glutathione, forming glutathione-4-hydroxynonenal (GS-HNE) . It also ameliorates defective function of the TCA cycle by markedly increasing succinate dehydrogenase activity and upregulating the transcription of three rate-limiting enzymes of TCA cycle .

Pharmacokinetics

The pharmacokinetic properties of a compound generally include its absorption, distribution, metabolism, and excretion, which collectively influence the bioavailability of the compound .

Result of Action

This compound curbs both the morphological and metabolic phenotype changes of macrophages . It greatly restrains LPS-induced morphological transformation of RAW 264.7 cells into M1 type and reduces their adhesion . It enhances the expression of M2 polarization markers, blunts the sensitivity of RAW 264.7 cells to DAMPs/PAMPs, and inhibits nuclear translocation of NF-κB p65, thus decreasing the M1-associated proinflammatory factors release .

Análisis Bioquímico

Biochemical Properties

Torachrysone functions as an effective inhibitor of Aldose reductase (AR), an enzyme involved in the reduction of various aldehyde and carbonyl compounds . It exhibits potent effects in clearing reactive aldehydes and reducing inflammation .

Cellular Effects

This compound significantly up-regulates the mRNA levels of several antioxidant factors downstream of NRF2, especially glutathione S-transferase (GST), thus detoxifying 4-HNE by facilitating the conjugation of 4-HNE to glutathione .

Molecular Mechanism

This compound exhibits strong binding affinity with AR and inhibits its activity . It blocks the conversion of GS-HNE to glutathionyl-1,4-dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts and inducing severe cellular damage .

Metabolic Pathways

This compound is involved in the metabolism of lipid peroxidation products . It blocks aldose reductase-catalyzed metabolism of these products, thereby reducing inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Torachrysone can be synthesized through several methods, including:

Isolation from Natural Sources: This compound is commonly isolated from the roots of Polygonum multiflorum using techniques such as macroporous resin column chromatography, ODS chromatography, and semi-preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis: The chemical synthesis of this compound involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are not widely documented, but general anthraquinone synthesis methods can be applied.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction and purification from natural sources. The process involves:

Extraction: Using solvents such as ethanol or methanol to extract the compound from plant material.

Purification: Employing techniques like column chromatography and HPLC to purify the extracted compound to a high degree of purity.

Análisis De Reacciones Químicas

Types of Reactions

Torachrysone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Torachrysone is compared with other anthraquinone derivatives such as emodin, chrysophanol, and physcion. These compounds share similar structural features but differ in their biological activities and applications:

Emodin: Known for its laxative and anticancer properties.

Chrysophanol: Exhibits anti-inflammatory and antimicrobial effects.

Physcion: Possesses antifungal and anticancer activities.

This compound is unique due to its potent inhibition of aldose reductase and its significant anti-inflammatory effects, making it a promising candidate for therapeutic applications .

Propiedades

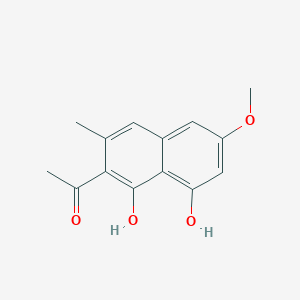

IUPAC Name |

1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJOPUWEMBBDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317855 | |

| Record name | Torachrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22649-04-3 | |

| Record name | Torachrysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22649-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torachrysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022649043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torachrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORACHRYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TGU59DZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

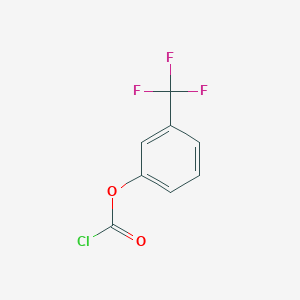

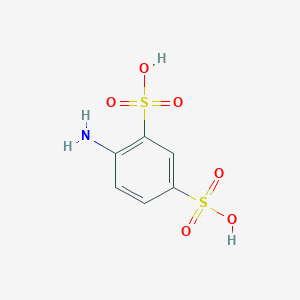

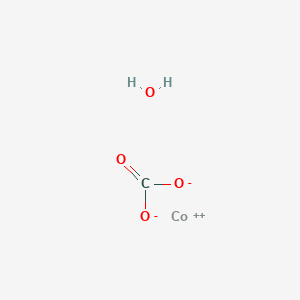

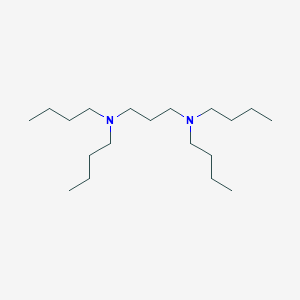

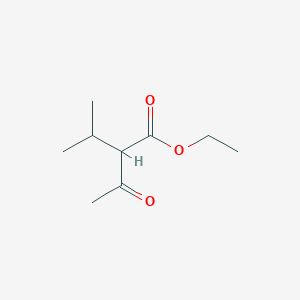

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Torachrysone-8-O-β-d-glucoside, a glycosylated form of this compound, has been shown to exhibit anti-inflammatory activity by inhibiting aldose reductase. Aldose reductase is an enzyme involved in the metabolism of lipid peroxidation products, which contribute to inflammation. By blocking this enzyme, this compound-8-O-β-d-glucoside can potentially reduce the production of inflammatory mediators.

A: [] Research suggests that this compound-8-O-β-ᴅ-glucoside can modulate macrophage activity. It appears to inhibit the morphological transformation of macrophages into the pro-inflammatory M1 phenotype, thereby reducing their adhesion and release of inflammatory factors. Additionally, it may promote a shift towards the anti-inflammatory M2 phenotype.

ANone: this compound has the molecular formula C14H10O5 and a molecular weight of 258.23 g/mol.

A: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , ]

A: While specific data on the stability of this compound under various conditions is limited in the provided research, its presence in various plant extracts suggests a degree of natural stability. [, , , ] Further research is needed to fully characterize its stability profile.

ANone: The provided research does not indicate any direct catalytic properties of this compound. Its biological activity appears to stem from its interaction with specific enzymes or cellular targets rather than acting as a catalyst itself.

A: [] Yes, docking studies have been employed to investigate the potential binding modes of this compound derivatives, such as pheophytin a, to the enzyme cathepsin K. These studies provide insights into the possible interactions between this compound analogs and their molecular targets.

A: [] Studies have explored the structure-activity relationship of this compound and its analogs concerning estrogenic and anti-estrogenic effects. The 1,3,8-trihydroxynaphthalene (T3HN) core structure appears to be crucial for binding to estrogen receptors. Modifications to this core, such as glycosylation, can significantly alter the activity profile. For example, this compound itself displays anti-estrogenic activity, while its glycosylated forms can exhibit estrogenic activity.

A: [, , , ] Yes, the presence and type of sugar moiety attached to this compound can significantly influence its biological activity. For instance, this compound-8-O-β-d-glucoside demonstrates anti-inflammatory activity by inhibiting aldose reductase, while this compound itself may not have the same effect.

ANone: The provided research primarily focuses on the biological activity and chemical characterization of this compound. Specific information regarding its safety, handling, and regulatory guidelines requires further investigation and consultation with relevant safety data sheets and regulatory agencies.

A: [] Studies on the pharmacokinetics of this compound and its glycosylated forms indicate that they are absorbed after oral administration. They tend to accumulate in the liver and kidneys, suggesting these organs as potential sites of action or toxicity. Excretion occurs primarily through feces and bile, with some metabolites eliminated in the urine.

A: [, , , ] Yes, various studies have investigated the biological activity of this compound and its derivatives using both in vitro and in vivo models. For example, this compound-8-O-β-ᴅ-glucoside demonstrated anti-inflammatory effects in cell-based assays using macrophages. Additionally, some this compound analogs showed inhibitory activity against cathepsin K in enzymatic assays.

ANone: The provided research does not delve into resistance mechanisms to this compound or cross-resistance with other compounds. This area requires further investigation to understand the long-term therapeutic potential of this compound and its analogs.

ANone: The research presented does not provide information on specific biomarkers associated with this compound treatment. Further research is required to identify potential biomarkers that could help predict its efficacy, monitor patient response, and assess potential adverse effects.

A: [, , , , , ] Several analytical techniques are employed for the characterization and quantification of this compound and its analogs. These techniques include:

ANone: The provided research does not specifically address the environmental impact and degradation of this compound. Further studies are needed to evaluate its potential effects on the environment and develop strategies for its sustainable use and disposal.

A: [] Yes, some studies mention validating their analytical methods, particularly for pharmacokinetic studies. This validation typically involves assessing the accuracy, precision, selectivity, and sensitivity of the methods to ensure reliable and reproducible results.

A: [] Standardizing herbal medicines containing this compound is essential to ensure consistent quality and efficacy. This standardization often involves identifying and quantifying key marker compounds, including this compound and its derivatives, using validated analytical methods. Implementing appropriate quality control measures during the cultivation, harvesting, processing, and storage of plant materials is crucial for maintaining the quality and safety of herbal medicines containing this compound.

ANone: The provided research doesn't offer detailed information on this compound's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability. Further research is needed in these areas.

ANone: The research primarily focuses on this compound and its derivatives. While some studies investigate the activity of related compounds, specific alternatives or substitutes with directly comparable biological activity are not extensively discussed. Exploring the potential of other natural or synthetic compounds with similar mechanisms of action could be a promising avenue for future research.

ANone: The research doesn't provide information on specific recycling or waste management strategies for this compound. As research progresses, exploring sustainable practices regarding the extraction, purification, and disposal of this compound will be essential.

ANone: Investigating this compound and related compounds benefits from various research infrastructures and resources, including:

A: [] The discovery and structural elucidation of this compound from natural sources, such as Cassia tora, mark significant milestones in its research history. Subsequent studies exploring its various biological activities, including anti-inflammatory, antibacterial, and estrogenic/anti-estrogenic effects, have further contributed to our understanding of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)